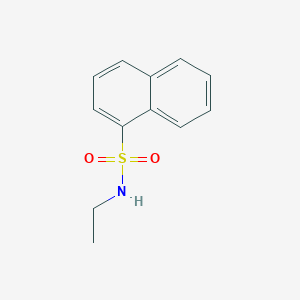

N-ethylnaphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-ethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNXKFOTUQEPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of an ethyl group. One common method is the reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield this compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-ethylnaphthalene-1-sulfonamide has garnered attention for its potential therapeutic applications:

- Antibacterial Properties : Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial folate synthesis. This mechanism is pivotal in the development of new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that derivatives of sulfonamides can significantly reduce nitric oxide production in macrophages, indicating their potential in treating inflammatory conditions .

- Anticancer Activity : Recent studies have highlighted the antiproliferative effects of naphthalene-based sulfonamides. Compounds bearing the naphthalene moiety have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. The structural modifications of sulfonamides can enhance their efficacy as anticancer agents .

Biological Applications

In biological research, this compound serves as a valuable tool:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be useful in drug design. Its interactions with molecular targets can modulate various biological pathways, making it an interesting candidate for further exploration in pharmacology .

- Receptor Modulation : Research indicates that sulfonamides can act as modulators of receptor activity, affecting signal transduction pathways. This property is particularly relevant in developing drugs targeting G-protein-coupled receptors (GPCRs) and ion channels .

Industrial Applications

The industrial applications of this compound are also noteworthy:

- Chemical Sensors : Due to its chemical reactivity and ability to form complexes with metal ions, this compound can be utilized in the development of advanced chemical sensors. These sensors can detect specific ions or molecules in various environments, enhancing analytical capabilities in industrial settings .

- Material Science : this compound is being explored for its potential use in creating advanced materials. Its unique structural features allow it to participate in polymerization reactions and contribute to the development of novel composite materials with tailored properties .

Case Studies and Research Findings

Several studies exemplify the diverse applications of this compound:

Mechanism of Action

The mechanism of action of N-ethylnaphthalene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, this compound can inhibit the synthesis of folic acid, which is essential for DNA production in bacteria. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Naphthalene-1-sulfonamides

Spectroscopic and Analytical Profiles

- NMR Spectroscopy : All sulfonamide derivatives exhibit characteristic downfield shifts for sulfonamide protons (e.g., ~7–8 ppm in $ ^1H $ NMR) and carbons adjacent to the sulfonyl group (~125–140 ppm in $ ^13C $ NMR) . Chiral variants (e.g., in ) display distinct splitting patterns due to stereochemistry .

- IR Spectroscopy : Stretching vibrations for sulfonamide S=O (1148–1384 cm$ ^{-1} $) and N–H (3421 cm$ ^{-1} $) are consistent across analogs .

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]$ ^+ $ = 875.03 for a naphthalimide-sulfonamide hybrid ).

Biological Activity

N-ethylnaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antiviral applications. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The synthesis typically involves the reaction of naphthalene derivatives with sulfonyl chlorides in the presence of bases. Recent studies have focused on creating various N-substituted sulfonamide derivatives to explore their biological activities.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They act primarily by inhibiting bacterial folate synthesis, which is crucial for DNA replication. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to a reduction in folate production and subsequently hindering bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Moderate | Weak | 12.5 |

| Sulfanilamide | Strong | Moderate | 5.0 |

| Trimethoprim | Very Strong | Strong | 0.5 |

Note: IC50 values indicate the concentration required to inhibit bacterial growth by 50%.

Antiviral Activity

Recent studies have indicated that sulfonamides can exhibit antiviral properties. For instance, derivatives have shown effectiveness against various strains of influenza viruses, suggesting that they may interfere with viral entry or replication processes.

Case Study: Influenza Virus Inhibition

Research demonstrated that certain naphthalene sulfonamide derivatives significantly reduced viral mRNA levels in infected cells, indicating their potential as antiviral agents. The most potent compound exhibited an IC50 value of 16.79 nM against H1N1 strains .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Dihydropteroate Synthase : Competes with para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria .

- Fatty Acid Binding Protein Inhibition : Some derivatives have been identified as potent inhibitors of FABP4, which is involved in lipid metabolism and inflammatory processes . This suggests potential applications in metabolic disorders.

Research Findings and Implications

The exploration of this compound and its derivatives has led to promising findings:

- Antimicrobial Resistance : As resistance to traditional antibiotics rises, compounds like this compound may provide alternative mechanisms for combating bacterial infections.

- Therapeutic Potential : The ability to modulate metabolic pathways via FABP4 inhibition opens avenues for treating conditions such as diabetes and obesity .

Q & A

Basic: What are the standard synthetic routes for N-ethylnaphthalene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

This compound is typically synthesized via sulfonylation reactions. A common method involves reacting naphthalene-1-sulfonyl chloride with ethylamine under anhydrous conditions. Key steps include:

- Base selection : Triethylamine or pyridine is used to neutralize HCl byproducts, improving reaction efficiency .

- Solvent choice : Dichloromethane or THF enhances solubility and reaction homogeneity .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures purity .

Yield optimization requires precise temperature control (0–5°C during sulfonylation) and stoichiometric excess of ethylamine (1.2–1.5 equiv) to drive the reaction to completion .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

- Dose-response profiling : Establish EC50/IC50 values across multiple concentrations to confirm activity thresholds .

- Structural validation : Use NMR and HPLC-MS to verify compound identity and purity, ruling out degradation artifacts .

- Target specificity assays : Compare binding affinities with structurally similar compounds (e.g., N-(1-butyl) or N-cyclopropyl derivatives) to isolate functional groups responsible for activity .

For example, contradictory antimicrobial results may stem from differences in bacterial strain susceptibility or sulfonamide resistance mechanisms .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- IR spectroscopy : Detects sulfonamide S=O stretches (1130–1370 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₂H₁₃NO₂S: theoretical 235.07 g/mol) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., bacterial dihydropteroate synthase or carbonic anhydrase). Focus on hydrogen bonding between sulfonamide S=O and active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. bulkier alkyl groups) with activity trends. For instance, increasing hydrophobicity may improve membrane permeability but reduce solubility .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 50 ns simulations) to prioritize derivatives .

Basic: What are the recommended protocols for assessing the toxicity of this compound in preclinical models?

- In vitro cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293 or HepG2) at 1–100 μM concentrations for 24–48 hours .

- In vivo acute toxicity : Administer graded doses (10–1000 mg/kg) to rodents, monitoring weight loss, organ histopathology (liver/kidney), and hematological parameters (ALT, creatinine) .

- Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation (t₁/₂ > 60 min suggests favorable pharmacokinetics) .

Advanced: What strategies mitigate interference from structural analogs in chromatographic analysis of this compound?

- HPLC method development :

- Sample pretreatment : Solid-phase extraction (e.g., C18 cartridges) removes hydrophilic impurities .

- Cross-validation : Compare retention times and spectral data against synthesized analogs (e.g., N-methyl or N-propyl derivatives) .

Basic: How does the electronic structure of this compound influence its reactivity in substitution reactions?

- Electrophilic sites : The sulfonamide group withdraws electron density, activating the naphthalene ring for electrophilic substitution at the 4-position .

- Nucleophilic reactivity : The ethylamine moiety can undergo alkylation or acylation under basic conditions .

- Steric effects : The ethyl group may hinder reactions at the 8-position of naphthalene, favoring meta substitution .

Advanced: What crystallographic techniques elucidate the solid-state conformation of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between naphthalene and sulfonamide planes .

- Powder XRD : Confirm polymorphic purity by matching experimental patterns with simulated data (e.g., using Mercury software) .

- Thermal analysis : DSC/TGA identifies phase transitions (melting point ~180–200°C) and stability under heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.